REACTION_CXSMILES
|
N1[C:5]2=[N:6][CH:7]=N[CH:9]=[C:4]2[C:3](=O)N=1.[CH3:11][N:12](P(N(C)C)(N(C)C)=O)[CH3:13].[CH2:22]1[C:27](=O)[N:26](Br)[C:24](=[O:25])[CH2:23]1.[Li+].[Br-]>C(#N)C>[NH:6]1[CH2:5][CH2:4][O:25][CH2:24][CH2:7]1.[CH2:24]([NH2:26])[CH2:23][CH2:22][CH3:27].[NH:12]1[CH2:13][CH2:9][CH2:4][CH2:3][CH2:11]1 |f:1.2,3.4|
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=NC(C=2C1=NC=NC2)=O
|
Name
|
HMPT NBS
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C.C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Name
|
OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Name
|
|
Type
|
product
|
Smiles
|
N1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1[C:5]2=[N:6][CH:7]=N[CH:9]=[C:4]2[C:3](=O)N=1.[CH3:11][N:12](P(N(C)C)(N(C)C)=O)[CH3:13].[CH2:22]1[C:27](=O)[N:26](Br)[C:24](=[O:25])[CH2:23]1.[Li+].[Br-]>C(#N)C>[NH:6]1[CH2:5][CH2:4][O:25][CH2:24][CH2:7]1.[CH2:24]([NH2:26])[CH2:23][CH2:22][CH3:27].[NH:12]1[CH2:13][CH2:9][CH2:4][CH2:3][CH2:11]1 |f:1.2,3.4|
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=NC(C=2C1=NC=NC2)=O
|
Name
|
HMPT NBS
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C.C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Name
|
OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Name
|
|
Type
|
product
|
Smiles
|
N1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |